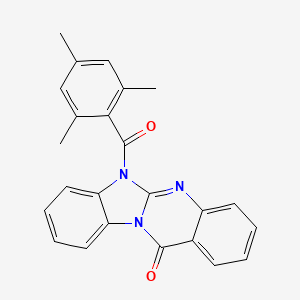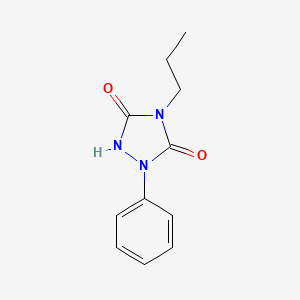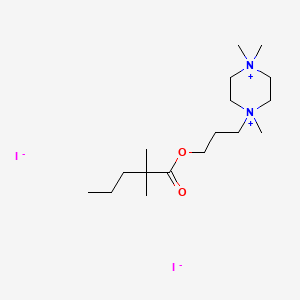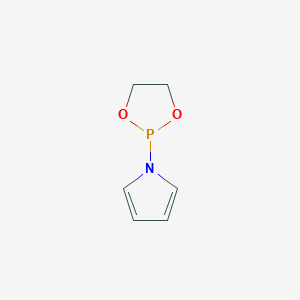
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound is characterized by its fused ring system, which includes benzimidazole and quinazoline moieties, and a 2,4,6-trimethylbenzoyl group attached to the 6th position. The presence of these functional groups imparts distinct chemical reactivity and potential for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with 2-chloroquinazoline under basic conditions to form the fused ring system. The resulting intermediate is then subjected to Friedel-Crafts acylation using 2,4,6-trimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized quinazoline derivatives, reduced benzimidazole derivatives, and substituted benzimidazoquinazoline compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoreactive compounds.
Wirkmechanismus
The mechanism of action of benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signal transduction pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazo(2,1-b)quinazolin-12(6H)-one: Lacks the 2,4,6-trimethylbenzoyl group but shares the core fused ring system.
Quinazolin-4(3H)-one: Contains the quinazoline moiety but lacks the benzimidazole ring.
2,4,6-Trimethylbenzoyl chloride: Used as a reagent in the synthesis of the target compound.
Uniqueness
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(2,4,6-trimethylbenzoyl)- is unique due to the presence of both benzimidazole and quinazoline rings fused together, along with the 2,4,6-trimethylbenzoyl group. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
32700-96-2 |
|---|---|
Molekularformel |
C24H19N3O2 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
6-(2,4,6-trimethylbenzoyl)benzimidazolo[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C24H19N3O2/c1-14-12-15(2)21(16(3)13-14)23(29)27-20-11-7-6-10-19(20)26-22(28)17-8-4-5-9-18(17)25-24(26)27/h4-13H,1-3H3 |
InChI-Schlüssel |
FJKOMYLJLHVHPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2C3=CC=CC=C3N4C2=NC5=CC=CC=C5C4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)


![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)





![1,6-Dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxamide;methyl sulfate](/img/structure/B14687737.png)
